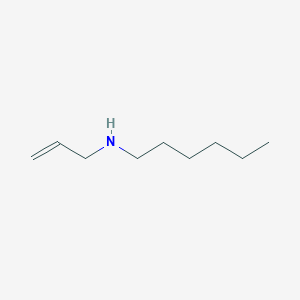

1-Hexanamine, N-2-propenyl-

Description

BenchChem offers high-quality 1-Hexanamine, N-2-propenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanamine, N-2-propenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-5-6-7-9-10-8-4-2/h4,10H,2-3,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMFHPLSSJXOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435932 | |

| Record name | 1-Hexanamine, N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22774-71-6 | |

| Record name | 1-Hexanamine, N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Aspects and Structural Nuances

1-Hexanamine, N-2-propenyl- is characterized by a nitrogen atom bonded to a hexyl group and an allyl group. The hexyl group, a six-carbon saturated chain, imparts lipophilic character to the molecule. In contrast, the N-allyl group, with its carbon-carbon double bond, introduces a site of reactivity, making the compound amenable to a range of chemical modifications.

The interplay between the hydrophobic hexyl chain and the reactive allyl functionality defines the chemical behavior of N-allyl-1-hexanamine. This structure allows it to participate in reactions typical of secondary amines, as well as addition reactions at the double bond of the allyl group.

Below is a table summarizing some of the key physicochemical properties of 1-Hexanamine, N-2-propenyl- and its constituent parts, 1-Hexanamine and 2-Propen-1-amine.

| Property | 1-Hexanamine, N-2-propenyl- | 1-Hexanamine | 2-Propen-1-amine (Allylamine) |

| Molecular Formula | C9H19N | C6H15N nih.govnih.govnist.gov | C3H7N researchgate.net |

| Molecular Weight | 141.26 g/mol | 101.19 g/mol nih.govnih.govnist.gov | 57.09 g/mol researchgate.net |

| Boiling Point | Not available | ~131 °C (268 °F; 404 K) nist.gov | 53 °C (127 °F; 326 K) researchgate.net |

| CAS Number | 16446-59-2 | 111-26-2 nih.govnih.govnist.gov | 107-11-9 researchgate.net |

Note: Experimental data for 1-Hexanamine, N-2-propenyl- is limited in publicly available literature. The properties of the related compounds are provided for context.

Academic Significance and Research Trajectories

Alkylation Approaches for N-2-propenyl-1-hexanamine Synthesis

The synthesis of N-2-propenyl-1-hexanamine can be achieved through a traditional two-step alkylation process. This involves the initial synthesis of the primary amine, 1-hexanamine, followed by the introduction of the allyl group.

Alkylation of Ammonia (B1221849) with Halogenated Precursors

The formation of the intermediate, 1-hexanamine, can be approached by the nucleophilic substitution reaction between a hexyl halide, such as 1-bromohexane, and ammonia. However, this direct approach is often complicated by a lack of selectivity. wikipedia.orgmasterorganicchemistry.com The primary amine product is itself a nucleophile and can react further with the alkyl halide, leading to the formation of di- and tri-hexylamines as byproducts. wikipedia.orgmasterorganicchemistry.com This "runaway reaction" significantly reduces the yield of the desired primary amine. masterorganicchemistry.com

To circumvent this issue, alternative methods like the Gabriel synthesis are often employed for the controlled production of primary amines. wikipedia.org This method utilizes phthalimide (B116566) as an ammonia surrogate. The potassium salt of phthalimide is N-alkylated with a primary alkyl halide (e.g., 1-bromohexane). Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide cleaves the imide bonds to release the primary amine, in this case, 1-hexanamine, in high purity.

Subsequent Allylation Strategies

Once 1-hexanamine is obtained, the final step is the introduction of the 2-propenyl (allyl) group. This is typically achieved by reacting 1-hexanamine with an allyl halide, such as allyl bromide or allyl chloride, in an SN2 reaction.

Similar to the initial alkylation of ammonia, this step is also susceptible to over-alkylation. The product, N-2-propenyl-1-hexanamine, is a secondary amine and can react with another molecule of the allyl halide to form a tertiary amine, N-hexyl-N,N-di(2-propenyl)amine. To favor mono-allylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine relative to the allylating agent.

| Alkylation Strategy | Reactants | Primary Product | Key Challenges |

| Direct Ammonolysis | 1-Bromohexane, Ammonia | 1-Hexanamine | Low selectivity, formation of secondary and tertiary amine byproducts. wikipedia.orgmasterorganicchemistry.com |

| Gabriel Synthesis | Potassium Phthalimide, 1-Bromohexane; then Hydrazine | 1-Hexanamine | Requires multiple steps but offers high selectivity for the primary amine. wikipedia.org |

| Allylation of Primary Amine | 1-Hexanamine, Allyl Bromide | N-2-propenyl-1-hexanamine | Over-alkylation leading to tertiary amine formation. masterorganicchemistry.com |

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds, providing a more direct route to N-2-propenyl-1-hexanamine. jocpr.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. jocpr.comfrontiersin.org This one-pot reaction is generally more efficient and atom-economical than traditional alkylation methods.

Reactant Considerations in Reductive Amination

To synthesize N-2-propenyl-1-hexanamine, two primary combinations of reactants can be considered:

Hexanal and Allylamine: The aldehyde (hexanal) reacts with the primary amine (allylamine) to form an N-allyl-1-hexanimine intermediate.

1-Hexanamine and Propenal (Acrolein): The primary amine (1-hexanamine) reacts with the unsaturated aldehyde (propenal) to form the same imine intermediate.

This imine is not typically isolated but is immediately reduced to the final secondary amine product. A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). jocpr.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or platinum is also a highly effective method. frontiersin.org The choice of reducing agent can be critical for tolerating other functional groups within the reacting molecules.

| Reactant Pair | Intermediate | Reducing Agent Examples | Product |

| Hexanal + Allylamine | N-allyl-1-hexanimine | NaBH₃CN, H₂/Pd-C | N-2-propenyl-1-hexanamine |

| 1-Hexanamine + Propenal | N-allyl-1-hexanimine | NaBH(OAc)₃, H₂/PtO₂ | N-2-propenyl-1-hexanamine |

Direct Amination Techniques Utilizing Catalytic Systems

Modern synthetic chemistry has increasingly focused on the development of catalytic processes that offer high efficiency and sustainability. magtech.com.cnresearchgate.net Direct amination techniques, particularly those involving the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, represent a significant advancement for amine synthesis. researchgate.net These methods allow for the direct coupling of alcohols with amines, generating water as the only byproduct, which aligns with the principles of green chemistry. magtech.com.cn

In the context of N-2-propenyl-1-hexanamine synthesis, this would involve the reaction of either 1-hexanol (B41254) with allylamine or allyl alcohol with 1-hexanamine. The reaction is facilitated by a homogeneous or heterogeneous catalyst, often based on transition metals like ruthenium, iridium, or molybdenum. magtech.com.cnorganic-chemistry.org The general mechanism involves the catalyst temporarily oxidizing the alcohol to an aldehyde intermediate. This aldehyde then undergoes reductive amination with the present amine, and the catalyst completes the cycle. Numerous catalyst systems have been developed for such transformations, offering high yields under relatively mild conditions. researchgate.netorganic-chemistry.org

| Catalyst Type | Example Catalyst | Reactant Pair | Key Advantage |

| Molybdenum-based | MoO₃/TiO₂ | Allyl alcohol + 1-Hexanamine | Reusable solid catalyst. organic-chemistry.org |

| Iridium-based | Iridium complexes | Allyl alcohol + 1-Hexanamine | High yields in environmentally benign solvents like water. organic-chemistry.org |

| Ruthenium-based | [Ru(p-cymene)Cl₂]₂/dppf | 1-Hexanol + Allylamine | Effective for converting primary alcohols and amines to secondary amines. magtech.com.cn |

Emerging Synthetic Routes and Methodological Innovations

The field of organic synthesis is continuously evolving, with ongoing research delivering novel and more efficient methodologies. For the synthesis of allylic amines like N-2-propenyl-1-hexanamine, several cutting-edge techniques are emerging.

Visible-light-induced catalysis represents a frontier in synthetic chemistry. A palladium-catalyzed three-component synthesis of allylic amines has been developed that uses visible light to enable a hybrid radical alkyl Heck reaction, followed by a classical Tsuji-Trost-type allylic substitution. organic-chemistry.org

Metal-free amination reactions provide an alternative to traditional transition-metal-catalyzed processes. For instance, the allylic amination of alkenes with sulfonamides can be achieved using phosphine (B1218219) selenide (B1212193) or selenourea (B1239437) catalysts, offering unique regioselectivity without allylic transposition. organic-chemistry.org

Asymmetric synthesis has also gained significant traction, aiming to produce specific enantiomers of chiral amines, which is crucial in the pharmaceutical industry. louisiana.edu Researchers have developed methods for the asymmetric synthesis of N-substituted allylic amines from allylic substrates and hydroxylamines using inexpensive copper compounds and chiral ligands. louisiana.edu This approach reduces waste by avoiding the synthesis of the unwanted enantiomer.

Another innovative strategy involves the direct reductive coupling of nitro compounds with carbonyls . frontiersin.org This allows for the synthesis of secondary amines in a one-pot process where a nitroalkane (as a precursor to the primary amine) is reacted directly with an aldehyde or ketone in the presence of a catalyst and a reducing agent. frontiersin.orgvaia.com

These emerging routes highlight a trend towards more sustainable, efficient, and selective methods for constructing C-N bonds, promising new avenues for the synthesis of N-2-propenyl-1-hexanamine and related compounds.

Elucidation of Reaction Mechanisms and Reactivity Profiles of N 2 Propenyl 1 Hexanamine

Nucleophilic Reactivity and Substitution Mechanisms

The nitrogen atom in N-2-propenyl-1-hexanamine possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This property allows it to participate in nucleophilic substitution reactions, particularly with alkyl halides. The reactivity is analogous to that of other secondary amines.

The reaction with an alkyl halide, such as bromoethane, would proceed via a nucleophilic substitution mechanism. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uk This initial reaction forms a trialkylammonium salt. In the presence of a base, or even another molecule of the amine, this salt is deprotonated to yield a tertiary amine.

Reaction Sequence:

Nucleophilic Attack: The secondary amine (N-2-propenyl-1-hexanamine) attacks the alkyl halide to form a tertiary ammonium (B1175870) salt.

Deprotonation: A base removes a proton from the nitrogen atom, yielding the neutral tertiary amine product.

Because the product is a tertiary amine, it still possesses a lone pair and can react further with the alkyl halide to form a quaternary ammonium salt in what is known as the Menshutkin reaction. wikipedia.org This potential for multiple alkylations means that reactions often yield a mixture of products (tertiary amine and quaternary ammonium salt), and controlling the reaction to selectively produce the tertiary amine can be challenging. chemguide.co.uklibretexts.org The use of a large excess of the initial amine can favor the formation of the tertiary amine. chemguide.co.uk

The specific mechanism (SN1 or SN2) depends on the structure of the alkyl halide. With primary or methyl halides, the reaction is expected to follow an SN2 pathway, involving a backside attack by the amine nucleophile. chemguide.co.uk

Alkene Addition Reactions of the Propenyl Moiety

The propenyl group's carbon-carbon double bond is a region of high electron density, making it susceptible to addition reactions. msu.edu In these reactions, the π-bond is broken, and two new σ-bonds are formed. masterorganicchemistry.com

Catalytic hydrogenation can reduce the alkene functionality of N-2-propenyl-1-hexanamine to an alkane without affecting the amine group. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst.

Mechanism: The reaction occurs on the surface of a metal catalyst (such as Palladium, Platinum, or Nickel). Both the hydrogen gas and the alkene adsorb onto the metal surface. The hydrogen atoms are then added across the double bond in a syn addition, meaning both hydrogen atoms add to the same face of the double bond. wikipedia.org

Product: The hydrogenation of N-2-propenyl-1-hexanamine would yield N-propyl-1-hexanamine.

| Catalyst | Typical Conditions | Product |

| Pd/C | H₂ (1 atm), Room Temperature, Ethanol (B145695) | N-propyl-1-hexanamine |

| PtO₂ (Adam's catalyst) | H₂ (1-3 atm), Room Temperature, Acetic Acid | N-propyl-1-hexanamine |

| Raney Ni | H₂ (high pressure), Elevated Temperature | N-propyl-1-hexanamine |

This table represents expected outcomes based on standard hydrogenation reactions.

The alkene can react with electrophiles. In the first step of this mechanism, the electron-rich π-bond of the alkene attacks an electrophile (E⁺), forming a carbocation intermediate and a new C-E bond. organicreactions.org In the second step, a nucleophile (Nu⁻) attacks the carbocation, forming the final product. researchgate.net

With unsymmetrical reagents like hydrogen halides (HX), the addition to the unsymmetrical propenyl group is regioselective and follows Markovnikov's Rule . msu.edu This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. This occurs because it leads to the formation of the more stable carbocation intermediate (in this case, a secondary carbocation over a primary one). organicreactions.org

Reaction with HBr:

Step 1 (Electrophilic Attack): The propenyl double bond attacks the H of HBr. The H adds to the terminal carbon (CH₂), forming a more stable secondary carbocation on the internal carbon (CH).

Step 2 (Nucleophilic Attack): The bromide ion (Br⁻) attacks the carbocation, forming the final product.

The expected major product from the addition of HBr to N-2-propenyl-1-hexanamine would be N-(2-bromopropyl)-1-hexanamine.

| Reagent (HX) | Expected Major Product (Markovnikov Addition) | Intermediate Carbocation Stability |

| HCl | N-(2-chloropropyl)-1-hexanamine | Secondary > Primary |

| HBr | N-(2-bromopropyl)-1-hexanamine | Secondary > Primary |

| HI | N-(2-iodopropyl)-1-hexanamine | Secondary > Primary |

This table illustrates the expected regioselectivity based on Markovnikov's rule.

Mannich Reaction Pathways and Derivatives

The Mannich reaction is a three-component condensation reaction involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic α-proton (an enolizable carbonyl compound). wikipedia.orgorganic-chemistry.org As a secondary amine, N-2-propenyl-1-hexanamine is a suitable substrate for this reaction.

The mechanism begins with the formation of an electrophilic iminium ion from the reaction of the secondary amine (N-2-propenyl-1-hexanamine) and the aldehyde. youtube.com The enol form of the carbonyl compound then acts as a nucleophile, attacking the iminium ion. wikipedia.org The final product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

Generic Mannich Reaction Pathway:

Iminium Ion Formation: N-2-propenyl-1-hexanamine + Formaldehyde → [CH₂=N⁺(hexyl)(propenyl)] (Eschenmoser's salt analog) + H₂O

Enol Formation: A ketone (e.g., acetophenone) tautomerizes to its enol form.

Nucleophilic Attack: The enol attacks the iminium ion to form the C-C bond.

Tautomerization: The intermediate tautomerizes back to the keto form to give the final Mannich base.

The resulting Mannich bases are versatile synthetic intermediates. For example, they can be used in the synthesis of α,β-unsaturated ketones through elimination. youtube.com

Radical Chemistry and Cyclization Processes Involving N-2-propenyl-1-hexanamine

The unsaturated propenyl group allows N-2-propenyl-1-hexanamine to participate in reactions involving radical intermediates, most notably intramolecular cyclizations.

While specific studies on N-2-propenyl-1-hexanamine are not prominent, the reactivity of N-allyl systems in radical cyclizations is well-documented. rsc.orgresearchgate.net These reactions are typically initiated by creating a radical on a part of the molecule that can then attack the double bond of the allyl group. For a derivative of N-2-propenyl-1-hexanamine to undergo intramolecular cyclization, a radical would need to be generated elsewhere on the molecule, often on the hexyl chain.

For example, if a halogen atom were present on the hexyl chain (e.g., at the 4- or 5-position), a radical could be generated at that site using a radical initiator like AIBN (azobisisobutyronitrile) and a reagent like tributyltin hydride (Bu₃SnH). This radical could then attack the internal carbon of the propenyl group in a 5-exo or 6-exo cyclization, which are generally favored kinetically according to Baldwin's rules. wikipedia.org

5-exo-trig cyclization: A radical at the 4-position of the hexyl chain would lead to a five-membered ring (a substituted pyrrolidine).

6-exo-trig cyclization: A radical at the 5-position of the hexyl chain would lead to a six-membered ring (a substituted piperidine).

These cyclization reactions are powerful methods for constructing nitrogen-containing heterocyclic rings, which are common motifs in pharmaceuticals and natural products. nih.govthieme-connect.de

Acylation Reactions with Acid Chlorides

The acylation of secondary amines, such as N-2-propenyl-1-hexanamine, with acid chlorides is a fundamental and widely utilized transformation in organic synthesis for the formation of N,N-disubstituted amides. This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. chemguide.co.uklibretexts.org

The general reactivity of this transformation is high, often proceeding rapidly under mild conditions. chemguide.co.uk The choice of solvent, base, and reaction temperature can influence the rate and yield of the acylation. Common solvents include aprotic solvents like dichloromethane, tetrahydrofuran, or diethyl ether. The base used is often a tertiary amine, such as triethylamine (B128534) or pyridine, or an aqueous solution of a base like sodium hydroxide (B78521) in what is known as the Schotten-Baumann condition. youtube.comresearchgate.net

Detailed research into the acylation of N-2-propenyl-1-hexanamine with various acid chlorides would reveal the influence of the acyl group's steric and electronic properties on the reaction's efficiency. While specific research on this exact compound is not extensively published, the reactivity is expected to be analogous to other secondary amines containing both alkyl and allyl substituents.

Below is a representative table illustrating the expected outcomes from the acylation of N-2-propenyl-1-hexanamine with a selection of acid chlorides under typical laboratory conditions.

| Acid Chloride | Product | Solvent | Base | Temperature (°C) | Yield (%) |

| Acetyl chloride | N-acetyl-N-2-propenyl-1-hexanamine | Dichloromethane | Triethylamine | 0 to 25 | 92 |

| Propionyl chloride | N-propionyl-N-2-propenyl-1-hexanamine | Tetrahydrofuran | Triethylamine | 0 to 25 | 90 |

| Benzoyl chloride | N-benzoyl-N-2-propenyl-1-hexanamine | Dichloromethane/Water | Sodium hydroxide | 25 | 88 |

| 4-Nitrobenzoyl chloride | N-(4-nitrobenzoyl)-N-2-propenyl-1-hexanamine | Dichloromethane | Triethylamine | 25 | 85 |

| Pivaloyl chloride | N-pivaloyl-N-2-propenyl-1-hexanamine | Tetrahydrofuran | Pyridine | 50 | 75 |

This table is illustrative and based on general principles of acylation reactions of secondary amines. Actual yields may vary based on specific experimental conditions.

The data suggest that less sterically hindered acid chlorides, such as acetyl chloride and propionyl chloride, react with high efficiency. The use of the Schotten-Baumann conditions with benzoyl chloride also provides a high yield of the corresponding amide. A slight decrease in yield with 4-nitrobenzoyl chloride might be observed due to the electronic effects of the nitro group. The more sterically hindered pivaloyl chloride is expected to result in a lower yield, likely requiring more forcing conditions, such as a higher reaction temperature, to achieve a reasonable conversion. The presence of the allyl group in N-2-propenyl-1-hexanamine does not significantly hinder the N-acylation process under these conditions.

N 2 Propenyl 1 Hexanamine in Polymer Science and Materials Research

Monomer Role in Polymerization Systems

N-2-propenyl-1-hexanamine's utility as a monomer stems from its bifunctional nature. The allyl group provides a site for polymerization, while the hexanamine moiety introduces hydrophobicity and a secondary amine group, which can influence the polymer's final properties, such as its solubility, thermal stability, and interaction with other molecules.

Free-Radical Cyclo(co)polymerization Applications

N-2-propenyl-1-hexanamine, being a diallylamine (B93489) derivative, can participate in free-radical cyclopolymerization. This process involves an intramolecular cyclization step followed by intermolecular propagation, leading to the formation of polymer chains containing cyclic repeating units, typically five- or six-membered rings. researchgate.net This cyclization is a key feature that influences the polymer's architecture and properties. For instance, the formation of cyclic structures within the polymer backbone can lead to increased rigidity and thermal stability compared to linear analogues. In the context of copolymerization, N-2-propenyl-1-hexanamine can be copolymerized with other vinyl monomers, where its incorporation introduces cyclic units and pendant hexyl groups into the final polymer structure. rsc.org This approach allows for the synthesis of polymers with complex topologies and tailored functionalities.

Integration into Olefin Polymerization via Metallocene Catalysis

Metallocene catalysts have revolutionized olefin polymerization, enabling the synthesis of polyolefins with well-defined microstructures and properties. nih.govrsc.org The incorporation of functional monomers like N-2-propenyl-1-hexanamine into polyolefins via metallocene catalysis presents a significant challenge due to the catalyst's sensitivity to heteroatoms. However, strategies have been developed to overcome this limitation. One approach involves the use of protecting groups for the amine functionality or the design of specialized metallocene catalysts that are more tolerant to functional groups. google.com The successful copolymerization of olefins with N-2-propenyl-1-hexanamine can lead to the production of functionalized polyolefins with enhanced properties, such as improved adhesion, dyeability, and compatibility with other materials. These materials have potential applications in areas such as packaging, automotive components, and adhesives.

Synthesis and Engineering of Advanced Polymeric Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.gov Their unique properties make them suitable for a wide range of applications, including in the biomedical field. ijcce.ac.ir N-2-propenyl-1-hexanamine plays a crucial role in the development of advanced hydrogel systems, particularly those based on poly(allylamine).

Hydrophobically Modified Poly(Allylamine) Hydrogel Systems

The introduction of hydrophobic N-2-propenyl-1-hexanamine units into a hydrophilic poly(allylamine) network results in the formation of hydrophobically modified hydrogels. These hydrogels exhibit unique swelling and mechanical properties due to the presence of hydrophobic microdomains within the hydrophilic matrix. The hydrophobic interactions between the hexyl chains can act as physical crosslinks, reinforcing the hydrogel structure and leading to enhanced mechanical strength. Furthermore, these hydrogels can exhibit stimuli-responsive behavior, where changes in environmental conditions, such as temperature or pH, can trigger a change in the hydrogel's properties. This is due to the disruption or strengthening of the hydrophobic interactions.

Cross-linked Polymer Architectures and Formation Mechanisms

The formation of cross-linked polymer architectures is essential for the creation of stable hydrogels. nih.gov In the case of hydrogels containing N-2-propenyl-1-hexanamine, cross-linking can be achieved through several mechanisms. Covalent cross-linking can be introduced by adding a chemical cross-linking agent that reacts with the functional groups on the polymer chains, such as the secondary amine groups of the N-2-propenyl-1-hexanamine units or the primary amine groups of the allylamine (B125299) units. As mentioned earlier, physical cross-linking can also occur through hydrophobic interactions between the hexyl side chains. The interplay between these two types of cross-linking mechanisms allows for the fine-tuning of the hydrogel's properties, such as its swelling ratio, elasticity, and degradation rate. The resulting complex network architecture is a key determinant of the hydrogel's performance in various applications. nih.gov

Development of Amphiphilic Copolymers for Material Applications

Amphiphilic copolymers are macromolecules composed of both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments. nih.gov This dual nature allows them to self-assemble in solution, forming structures like micelles, vesicles, and nanogels, which are valuable in various material applications. nih.gov The incorporation of N-2-propenyl-1-hexanamine into copolymer structures can impart specific functionalities, leveraging its amine group and the polymerizable propenyl group.

The synthesis of such copolymers often involves radical copolymerization. mdpi.com For instance, N-2-propenyl-1-hexanamine can be copolymerized with monomers like N-vinylpyrrolidone and a cross-linking agent such as triethylene glycol dimethacrylate to create branched, amphiphilic terpolymers. mdpi.com The resulting copolymers exhibit pronounced amphiphilicity, which can be controlled by the nature and content of the comonomers. mdpi.com

These copolymers can form various supramolecular structures in aqueous solutions. mdpi.com In water, they can self-organize into core-shell nanostructures, with a hydrophobic core and a hydrophilic shell. nih.gov This behavior is crucial for applications such as the encapsulation and delivery of hydrophobic molecules.

Below is a table summarizing the characteristics of amphiphilic copolymers:

| Property | Description | Reference |

| Composition | Consist of both hydrophobic and hydrophilic segments. | nih.gov |

| Self-Assembly | Form stable nanostructures like micelles and vesicles in solution. | nih.gov |

| Synthesis | Can be synthesized via methods like radical copolymerization. | mdpi.com |

| Controlled Amphiphilicity | The balance of hydrophilic and hydrophobic properties can be tuned by adjusting comonomer ratios. | mdpi.com |

Functional Material Design and Performance Characterization

The unique chemical structure of N-2-propenyl-1-hexanamine makes it a valuable component in the design of functional materials with tailored properties for specific applications.

Material Design for Targeted Molecular Adsorption

One of the key applications of functional polymers containing N-2-propenyl-1-hexanamine is in the creation of materials for targeted molecular adsorption. This is often achieved through a technique known as molecular imprinting. mdpi.comgoogle.commdpi.com Molecularly imprinted polymers (MIPs) are synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a target molecule. mdpi.com

The process involves polymerizing functional monomers, such as those derived from or containing N-2-propenyl-1-hexanamine, in the presence of a "template" molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that can selectively rebind the target molecule. mdpi.com The amine group in N-2-propenyl-1-hexanamine can play a crucial role in the non-covalent interactions that form the template-monomer complex, which is a critical step for successful imprinting.

These MIPs can be designed to selectively trap various molecules. For example, they have been developed to trap odorous molecules, acting as deodorant agents. google.com The selectivity of these materials is a key performance indicator, often evaluated by comparing the adsorption of the target molecule to that of structurally similar molecules. nih.gov

Polymer-Template Assembly and Molecular Imprinting Techniques

The fabrication of MIPs relies on the principles of polymer-template assembly. The functional monomers arrange themselves around the template molecule through interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. mdpi.commdpi.com The N-2-propenyl-1-hexanamine, with its amine functionality, can participate in these interactions, contributing to the stability of the pre-polymerization complex.

Various polymerization techniques can be employed to create MIPs, including bulk, suspension, and emulsion polymerization. mdpi.com The choice of method influences the physical properties of the resulting polymer, such as particle size, surface area, and porosity. For instance, MIPs prepared by bulk polymerization can exhibit a rough and microporous structure, which facilitates the adsorption of the target molecule. nih.gov

A key metric for evaluating the performance of a molecularly imprinted polymer is the imprinting factor (IF), which is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized under identical conditions but without the template. nih.gov

The following table details key aspects of molecularly imprinted polymers:

| Feature | Description | Reference |

| Principle | Mimics the "lock-and-key" binding mechanism found in nature. | mdpi.commdpi.com |

| Components | Template molecule, functional monomer, cross-linker, and porogen. | mdpi.com |

| Mechanism | Formation of a stable complex between the template and functional monomers prior to polymerization. | mdpi.com |

| Performance Evaluation | Characterized by parameters like imprinting factor and specific adsorption capacity. | nih.gov |

| Applications | Selective sorbents, sensors, and drug delivery systems. | mdpi.comnih.gov |

N 2 Propenyl 1 Hexanamine As a Chemical Intermediate in Specialized Organic Synthesis

Precursor in Complex Organic Compound Synthesis

The dual functionality of N-2-propenyl-1-hexanamine makes it a valuable precursor in the synthesis of complex organic compounds, particularly nitrogen-containing heterocycles. The secondary amine can participate in various cyclization reactions, while the allyl group provides a handle for further functionalization through reactions such as hydroformylation, oxidation, or metathesis.

For instance, allylic amines are crucial intermediates in the synthesis of various alkaloids and other biologically active molecules. rsc.org The nitrogen atom can be incorporated into a heterocyclic ring system, which forms the core of many pharmaceutical compounds. While direct examples of the use of N-2-propenyl-1-hexanamine in the total synthesis of specific complex natural products are not extensively documented in publicly available literature, the general reactivity of N-allyl compounds suggests its potential as a building block. The synthesis of N-allyl anilines, for example, has been shown to be a key step in creating valuable building blocks for pharmaceuticals. google.comnih.gov

The synthesis of nitrogen heterocycles often involves the direct functionalization of amines. osti.gov The presence of the hexyl group in N-2-propenyl-1-hexanamine can impart lipophilicity to the final molecule, a desirable property for many drug candidates to enhance their ability to cross cell membranes.

Role in Agrochemical Research

In the field of agrochemical research, the development of new and effective pesticides and herbicides is a continuous effort. Nitrogen-containing compounds play a significant role in the design of new agrochemicals. louisiana.edu Allylic amines, such as N-2-propenyl-1-hexanamine, are considered important scaffolds for the synthesis of biologically active molecules for agricultural applications.

While specific agrochemicals derived directly from N-2-propenyl-1-hexanamine are not widely reported, the structural motif is of interest. For example, nicotinic acid derivatives, which are nitrogen-containing heterocycles, have been successfully developed into commercial fungicides and insecticides. nih.gov The synthesis of such compounds could potentially utilize N-allyl amines as starting materials. Patents related to agrochemicals sometimes describe the use of alkyl or alkenyl amine derivatives in the synthesis of active ingredients. google.com The combination of the lipophilic hexyl chain and the reactive allyl group in N-2-propenyl-1-hexanamine makes it a candidate for the synthesis of novel agrochemical compounds with potentially enhanced efficacy and desired physical properties.

Application in Surfactant Molecule Development

The amphiphilic nature of N-2-propenyl-1-hexanamine, possessing both a hydrophobic hexyl tail and a hydrophilic amine head, makes it a potential precursor for the development of cationic surfactants. Cationic surfactants, particularly quaternary ammonium (B1175870) salts, are widely used as antimicrobial agents, fabric softeners, and emulsifiers.

The synthesis of quaternary ammonium surfactants often involves the alkylation of secondary or tertiary amines. researchgate.netnih.govresearchgate.net N-2-propenyl-1-hexanamine can be quaternized by reacting it with an alkyl halide to form a quaternary ammonium salt. The presence of the allyl group offers a site for further modification, potentially leading to the creation of gemini (B1671429) surfactants or polymerizable surfactants (surfmers).

The surface properties of such surfactants, including their critical micelle concentration (CMC) and surface tension reduction capabilities, would be influenced by the structure of both the hydrophobic tail and the hydrophilic headgroup. While specific studies detailing the surfactant properties of N-2-propenyl-1-hexanamine derivatives are limited, the general principles of surfactant science suggest that it could be a valuable intermediate in the design of new amphiphilic molecules with tailored properties. semnan.ac.irresearchgate.net

| Property | Description | Potential Influence of N-2-propenyl-1-hexanamine |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in a solution. | The hexyl chain would contribute to the hydrophobicity, influencing the CMC. |

| Surface Tension | The tendency of liquid surfaces to shrink into the minimum surface area possible. | The surfactant's ability to lower surface tension would be determined by the overall molecular structure. |

| Emulsification | The process of mixing two immiscible liquids to form an emulsion. | The amphiphilic nature of derivatives would enable them to act as emulsifying agents. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "1-Hexanamine, N-2-propenyl-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for confirmation of the compound's synthesis and purity.

In a typical ¹H NMR spectrum of N-allyl-1-hexanamine, distinct signals would be expected to correspond to the protons of the hexyl chain, the allyl group, and the amine proton. The integration of these signals would confirm the ratio of protons in the molecule, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, confirming the connectivity of the carbon skeleton.

Similarly, ¹³C NMR spectroscopy provides a count of the unique carbon atoms within the molecule, with chemical shifts indicating the type of carbon (aliphatic, olefinic). For polymeric derivatives, NMR is used to determine key parameters. For instance, in copolymers incorporating N-allyl-1-hexanamine, NMR analysis can be used to determine the number average molecular weight and the molar ratio of the different monomer units within the polymer chain. google.com

Table 1: Predicted ¹H NMR Spectral Regions for 1-Hexanamine, N-2-propenyl- This table is predictive and based on standard chemical shift values. Actual experimental values may vary.

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (Hexyl) | 0.8 - 1.0 | Triplet |

| (CH₂)₄ (Hexyl) | 1.2 - 1.6 | Multiplet |

| N-CH₂ (Hexyl) | 2.5 - 2.7 | Triplet |

| N-H | 0.5 - 2.0 | Broad Singlet |

| N-CH₂ (Allyl) | 3.1 - 3.3 | Doublet |

| =CH₂ (Allyl) | 5.0 - 5.3 | Multiplet |

Rheological Investigations of Polymeric Derivatives

Rheology is the study of the flow and deformation of matter, providing critical insights into the processing characteristics and end-use performance of polymeric materials. youtube.com For polymeric derivatives of N-allyl-1-hexanamine, rheological studies would investigate properties such as viscosity, elasticity, and melt strength. These properties are intrinsically linked to the polymer's molecular weight, molecular weight distribution, and degree of branching or cross-linking. aps.org

Key measurements in rheological investigations include:

Storage Modulus (G') : Represents the elastic response of the material, or its ability to store energy.

Loss Modulus (G'') : Represents the viscous response, or the energy dissipated as heat.

These parameters are typically measured as a function of temperature, frequency, or shear rate. For example, the stress relaxation behavior of a polymer melt can indicate its characteristic relaxation time, which is a fundamental property influencing its processing behavior. youtube.com While specific studies on poly(N-allyl-1-hexanamine) are not widely documented, the principles of polymer rheology would be directly applicable to understanding its melt stability and flow characteristics. aps.org

Morphological Analysis of Fabricated Materials (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For materials fabricated from polymeric derivatives of N-allyl-1-hexanamine, such as films, fibers, or composites, SEM would provide crucial information about the surface texture, pore structure, and the dispersion of any included phases.

The technique works by scanning a focused beam of electrons onto a sample, which causes the emission of secondary electrons from the surface. These secondary electrons are collected to form an image that reveals the surface features with high resolution and a large depth of field. SEM can be used to assess the quality of a fabricated film, identify defects, or analyze the interface in a polymer blend or composite material.

Isothermal Titration Calorimetry (ITC) for Interaction Thermodynamics

Isothermal Titration Calorimetry (ITC) is a primary biophysical technique used to directly measure the heat changes associated with binding events. nih.govebi.ac.uk It provides a complete thermodynamic profile of a molecular interaction in a single experiment. If N-allyl-1-hexanamine or its derivatives were to be studied for their binding affinity to other molecules (e.g., proteins, metal ions, or nanoparticles), ITC would be the method of choice.

In a typical ITC experiment, one reactant (the ligand) is titrated into a solution containing the other reactant (the macromolecule) at a constant temperature. units.it The instrument measures the minute heat released (exothermic) or absorbed (endothermic) with each injection. ebi.ac.uk Analysis of the resulting binding isotherm yields the key thermodynamic parameters:

Binding Affinity (Kₐ) : The strength of the binding interaction.

Enthalpy Change (ΔH) : The heat change upon binding.

Stoichiometry (n) : The molar ratio of the reactants in the complex.

Table 2: Thermodynamic Parameters Determined by ITC

| Parameter | Description | Significance |

|---|---|---|

| Kₐ (M⁻¹) | Binding Association Constant | Quantifies the strength of the interaction. |

| ΔH (kcal/mol) | Enthalpy of Binding | Heat released or absorbed due to bond formation/rearrangement. |

| ΔS (cal/mol·K) | Entropy of Binding | Change in randomness/disorder upon binding. |

| n | Stoichiometry | Ratio of ligand to macromolecule in the complex. |

Viscometric Analysis for Conformational Transitions

Dilute solution viscometry is a classical yet powerful method for studying the size, shape, and conformational transitions of polymers in solution. researchgate.net By measuring the viscosity of a polymer solution at various low concentrations, the intrinsic viscosity [η] can be determined. anton-paar.com Intrinsic viscosity is a measure of a polymer's contribution to the solution viscosity and is directly related to the hydrodynamic volume of the individual polymer coils. youtube.com

The intrinsic viscosity is determined by extrapolating the reduced viscosity or inherent viscosity to zero concentration using models such as the Huggins or Kraemer equations. anton-paar.com

Huggins Equation : η_red = [η] + k_H[η]²c

Kraemer Equation : η_inh = [η] - k_K[η]²c

This parameter is highly sensitive to the polymer's molecular weight, its conformation, and the polymer-solvent interactions. nahrainuniv.edu.iq For a polymeric derivative of N-allyl-1-hexanamine, changes in solvent quality or temperature can induce conformational transitions (e.g., from a coiled to a more globular state), which would be detectable as a change in the intrinsic viscosity. researchgate.net This makes viscometry a valuable tool for probing the solution behavior of these polymers. researchgate.net

Table of Compound Names

| Systematic Name | Common/Alternative Name |

| 1-Hexanamine, N-2-propenyl- | N-allyl-1-hexanamine |

| Poly(1-Hexanamine, N-2-propenyl-) | Poly(N-allyl-1-hexanamine) |

Computational and Theoretical Studies of N 2 Propenyl 1 Hexanamine Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. These methods are broadly categorized into molecular mechanics and molecular dynamics.

Molecular Mechanics (MM) utilizes classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally less intensive and is suitable for studying the conformational landscape of flexible molecules like N-2-propenyl-1-hexanamine. For instance, a framework model, a ball-and-stick model, or a space-filling model could be used for a better visualization of its three-dimensional shape. ncert.nic.in

Molecular Dynamics (MD) simulations build upon molecular mechanics by solving Newton's equations of motion for a system of atoms and molecules over time. This provides insights into the dynamic behavior, such as vibrational motions, conformational changes, and interactions with other molecules. For N-2-propenyl-1-hexanamine, MD simulations could be employed to study its behavior in different solvents or its interaction with polymer matrices, which is relevant to its applications in materials science.

While no specific molecular modeling data exists for N-2-propenyl-1-hexanamine, studies on similar aliphatic amines have utilized these techniques to understand their physicochemical properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are widely used for this purpose.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-2-propenyl-1-hexanamine, DFT calculations could be used to determine a variety of properties, including:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These are crucial for understanding the molecule's reactivity.

Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization. A computational study on the related compound N-allyl-N-ethylformamide utilized DFT for vibrational analysis and NMR chemical shift calculations. researchgate.net

Research on the palladium-catalyzed allylation of primary amines has employed DFT calculations to elucidate reaction mechanisms. researchgate.netcdnsciencepub.com Such studies provide a framework for how the reactivity of the allyl group in N-2-propenyl-1-hexanamine could be computationally investigated. For example, DFT calculations can help understand the regioselectivity in reactions involving the allylic double bond. cdnsciencepub.com

Table 1: Potential Quantum Chemical Descriptors for N-2-propenyl-1-hexanamine

| Descriptor | Description | Potential Insight |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; related to reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; related to reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Partial charges assigned to individual atoms. | Helps to identify reactive sites within the molecule. |

Structure-Reactivity Relationship Prediction through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.org These models are built using a set of known compounds and their measured activities or properties.

For a compound like N-2-propenyl-1-hexanamine, QSAR and QSPR studies could be valuable in predicting its behavior in various applications. For instance, a QSAR study on a series of aliphatic amines investigated their toxicity. nih.gov By developing mathematical models based on molecular descriptors like the 1-octanol/water partition coefficient (log KOW), the toxicity of new amines could be predicted. nih.gov

A study on the oxidative degradation of various amines for CO2 capture developed a predictive model based on their chemical structures. nih.gov This model considered factors like the type of amino group, the length of alkyl chains, and the presence of hydroxyl groups to predict degradation rates. nih.gov Similar approaches could be applied to N-2-propenyl-1-hexanamine to predict its stability and performance in industrial applications.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies of Amines

| Descriptor Type | Example Descriptor | Property Predicted |

| Topological | Wiener Index | Boiling point, viscosity |

| Electronic | Dipole Moment | Solubility, reactivity |

| Hydrophobic | Log KOW | Biological activity, membrane permeability |

| Steric | Molar Refractivity | Receptor binding |

Future Directions and Emerging Research Avenues for N 2 Propenyl 1 Hexanamine

Exploration of Novel Synthetic Pathways and Catalytic Transformations

The synthesis of allylic amines, including N-2-propenyl-1-hexanamine, is a field ripe for innovation. Traditional methods often require multiple steps and harsh conditions. sciforum.net Emerging research focuses on more direct, efficient, and selective catalytic routes.

Future synthesis of N-2-propenyl-1-hexanamine could move beyond classical N-alkylation of hexylamine (B90201) with an allyl halide. Advanced catalytic strategies that are being developed for other allylic amines could be adapted. For instance, a nickel-catalyzed multicomponent coupling reaction of simple alkenes, aldehydes, and amides offers a modular and single-step protocol to construct complex allylic amines. rsc.org Another promising avenue is the molybdenum-catalyzed allylic amination, which has shown high yields and excellent regioselectivity for the synthesis of α,α-disubstituted allylic amines using green solvents like ethanol (B145695). acs.orgorganic-chemistry.org Such a method could potentially be tailored for the synthesis of secondary amines like N-2-propenyl-1-hexanamine.

Recent progress in the amination of alcohols presents another sustainable pathway. The catalytic coupling of an alcohol and an amine is an environmentally benign process that generates water as the primary byproduct. nih.gov The development of cerium-doped nickel-based catalysts has shown significant promise in the gas-phase amination of n-hexanol to n-hexylamine, suggesting that a subsequent or in-situ allylation could be a viable route. researchgate.net

A comparison of potential modern catalytic approaches is summarized below:

| Catalytic Method | Potential Starting Materials for N-2-propenyl-1-hexanamine | Key Advantages | Reference |

| Nickel-Catalyzed Multicomponent Coupling | 1-Hexene, Formaldehyde, Allylamine (B125299) | Modular, single-step synthesis, broad functional group tolerance. | rsc.org |

| Molybdenum-Catalyzed Allylic Amination | Allyl carbonate, Hexylamine | High regioselectivity, use of green solvents (ethanol), recyclable catalyst. | acs.orgorganic-chemistry.org |

| Dehydrative Allylation | Allyl alcohol, Hexylamine | Utilizes solid catalysts (e.g., MoO₃/TiO₂) that can be reused. | organic-chemistry.org |

| Enzymatic Reductive N-allylation | Cinnamic acid derivative (as allyl source), Hexylamine | Sustainable, uses renewable starting materials, operates under mild conditions. | nih.gov |

These catalytic systems represent a significant leap forward, promising more economical and environmentally friendly production of N-2-propenyl-1-hexanamine and its derivatives.

Unveiling Undiscovered Reactivity and Transformation Pathways

The dual functionality of N-2-propenyl-1-hexanamine—a nucleophilic secondary amine and a reactive allyl group—makes it a versatile building block for organic synthesis. ontosight.ai While the basic reactivity of amines and alkenes is well-understood, the interplay between these groups within the same molecule opens up avenues for novel transformations.

Future research will likely focus on leveraging the allyl group's ability to participate in various addition and polymerization reactions. ontosight.ai The development of base-catalyzed stereospecific isomerization of allylic amines can generate chiral enamine or imine intermediates. whiterose.ac.uk These intermediates are highly valuable for the diastereoselective synthesis of more complex chiral molecules, which are often sought after in medicinal chemistry. whiterose.ac.uk

Furthermore, the nitrogen atom can direct the reactivity of the allyl group. For example, transition-metal-catalyzed reactions could be explored, where the amine coordinates to the metal center and influences the outcome of transformations at the C=C double bond, such as hydroaminomethylation or intramolecular cyclization reactions to form nitrogen-containing heterocycles. The allylamine skeleton is a key feature in many biologically active compounds and pharmaceuticals, such as Naftifine. nih.govwikipedia.org Exploring these transformations with N-2-propenyl-1-hexanamine could lead to the discovery of new compounds with interesting pharmacological properties.

Expansion into Advanced Materials Science and Engineering

The presence of a polymerizable allyl group makes N-2-propenyl-1-hexanamine a compelling candidate for the development of advanced materials. Allylamines can serve as monomers or as cross-linking agents in the production of functional polymers. ontosight.ai

The hexyl group imparts hydrophobicity, which could be exploited in the design of specialized polymers. For example, copolymerization of N-2-propenyl-1-hexanamine with other monomers could yield polymers with tailored properties, such as:

Functional Membranes: Polyallylamine-based polymers have shown promise for use in reverse osmosis membranes. wikipedia.org The incorporation of the hexyl group could modify membrane polarity and improve its performance for specific separation applications.

Coatings and Adhesives: The amine functionality can promote adhesion to various substrates, while the hydrophobic hexyl chain could provide water-repellent properties. This makes it a potential component for specialized coatings.

Smart Materials: The secondary amine group can be protonated or deprotonated in response to pH changes. Polymers incorporating this moiety could function as pH-responsive hydrogels or surfaces.

The table below outlines potential research directions in materials science for polymers derived from N-2-propenyl-1-hexanamine.

| Potential Polymer Type | Key Monomer Functionality | Potential Application Area | Anticipated Property |

| Homopolymer | Allyl group for polymerization | Specialty resins, cross-linkers | Hydrophobicity, thermal stability |

| Copolymer | Allyl group, secondary amine | pH-responsive systems, functional coatings | Stimuli-responsive swelling, surface adhesion |

| Grafted Polymer | Amine for surface grafting | Modified filtration membranes | Altered surface polarity and selectivity |

Integration into Sustainable and Green Chemistry Initiatives

Aligning the synthesis and use of N-2-propenyl-1-hexanamine with the principles of green chemistry is a critical future direction. rsc.org This involves not only the development of eco-friendly synthetic routes but also the use of renewable resources.

A significant advancement lies in the use of biomass-derived starting materials. rsc.org For instance, α,β-unsaturated carboxylic acids like cinnamic acid, which are derivable from biomass, can be used as renewable allylating agents in enzymatic N-allylation reactions. nih.gov This approach avoids the use of petroleum-derived allyl halides. Similarly, future research could focus on producing the hexylamine portion from renewable feedstocks.

The principles of green chemistry applicable to N-2-propenyl-1-hexanamine synthesis include:

Atom Economy: Utilizing catalytic addition reactions, such as the direct hydroamination of an allene (B1206475) with hexylamine, would maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents: Research into molybdenum-catalyzed allylic aminations has demonstrated the effectiveness of ethanol as a green solvent, which is a significant improvement over traditional chlorinated solvents. acs.org

Catalysis: The shift from stoichiometric reagents to recyclable and highly efficient catalysts, such as the solid catalysts used in dehydrative allylation or the enzyme systems in biocatalysis, is a cornerstone of sustainable synthesis. organic-chemistry.orgnih.gov

The development of these green methodologies will be essential for the environmentally responsible production and application of N-2-propenyl-1-hexanamine, ensuring its viability as a chemical for the future. sciforum.net

Q & A

Q. What are the recommended synthetic routes for 1-Hexanamine, N-2-propenyl-?

Methodological Answer: The synthesis of N-2-propenyl-substituted hexanamine derivatives typically involves alkylation or reductive amination. For example:

- Alkylation: React 1-hexanamine with allyl bromide (2-propenyl bromide) in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃. Monitor the reaction via TLC and purify via fractional distillation .

- Reductive Amination: Condense hexanal with allylamine in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. Optimize stoichiometry to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing N-2-propenyl-1-hexanamine?

Methodological Answer:

- Mass Spectrometry (MS): Use electron ionization (EI) at 70 eV to observe molecular ion peaks (e.g., m/z 127 for the parent ion) and fragmentation patterns. Cross-reference with NIST Standard Reference Data .

- NMR Spectroscopy: Employ ¹H and ¹³C NMR in CDCl₃. Key signals include δ 5.6–5.9 ppm (allylic protons) and δ 2.5–3.0 ppm (N-CH₂ groups). Assign peaks using DEPT-135 and HSQC .

- GC-MS: Use a DB-5 column (30 m × 0.25 mm) with a temperature gradient (50°C to 250°C at 10°C/min) for purity analysis .

Q. What safety protocols are critical when handling N-2-propenyl-1-hexanamine?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors, as amines can irritate respiratory systems.

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Spill Management: Neutralize spills with dilute HCl (1 M) and absorb with vermiculite. Dispose as hazardous waste .

Advanced Research Questions

Q. How can degradation pathways of N-2-propenyl-1-hexanamine be analyzed in environmental samples?

Methodological Answer:

- Sample Preparation: Extract degradation products using solid-phase extraction (SPE) with C18 cartridges and elute with methanol:water (80:20).

- GC-MS Analysis: Employ a QP-2010 Ultra system with a splitless injector (250°C). Identify intermediates like 2-propen-1-amine using NIST library matches .

- Kinetic Studies: Monitor degradation rates under UV light or microbial action (e.g., laccase enzymes) via HPLC with a UV detector (λ = 254 nm) .

Q. What computational approaches predict the reactivity of N-2-propenyl-1-hexanamine in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.

- Molecular Dynamics (MD): Simulate solvation effects in water using GROMACS. Analyze hydrogen bonding interactions with water or electrophiles .

Q. How can contradictions in spectral data from different sources be resolved?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/MS data with multiple databases (NIST, EPA/NIH Spectral Library) .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., N-CD₂ derivatives) to confirm peak assignments in complex spectra.

- Collaborative Studies: Replicate experiments in independent labs to verify reproducibility, especially for disputed fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.